![molecular formula C20H23N3O3 B5686289 (3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5686289.png)
(3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a tetrahydrochromeno-pyrrole core with a dimethylaminopyridine moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydrochromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Dimethylaminopyridine Moiety: This step involves the alkylation of the chromeno-pyrrole core with a dimethylaminopyridine derivative, typically using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the chromeno-pyrrole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine or carboxylic acid derivatives.
Substitution: Substituted pyridine or chromeno-pyrrole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It can bind to specific receptors, making it useful in pharmacological research.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly for the treatment of neurological disorders.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It can be used as a pesticide or herbicide, due to its potential biological activity.
Mechanism of Action
The mechanism of action of (3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also bind to receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid: This compound is unique due to its specific combination of a tetrahydrochromeno-pyrrole core and a dimethylaminopyridine moiety.
(3aR,9bR)-2-[[6-(methylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
(3aR,9bR)-2-[[6-(ethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylaminopyridine moiety enhances its binding affinity to specific molecular targets, while the tetrahydrochromeno-pyrrole core provides a stable and versatile scaffold for further functionalization.
Properties
IUPAC Name |
(3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)18-8-7-14(9-21-18)10-23-11-16-15-5-3-4-6-17(15)26-13-20(16,12-23)19(24)25/h3-9,16H,10-13H2,1-2H3,(H,24,25)/t16-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDUEJVSMNMIHT-OXQOHEQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CC3C4=CC=CC=C4OCC3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(C=C1)CN2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)
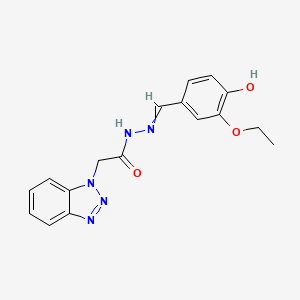
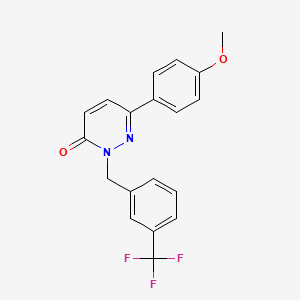
![1-(1H-indol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5686232.png)
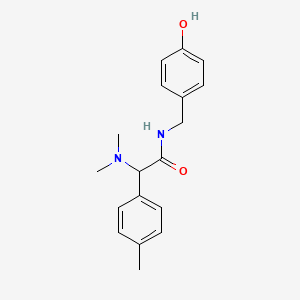
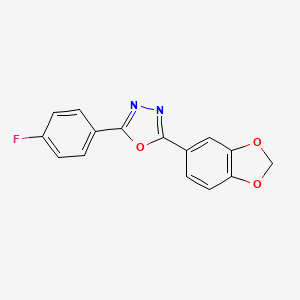
![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)
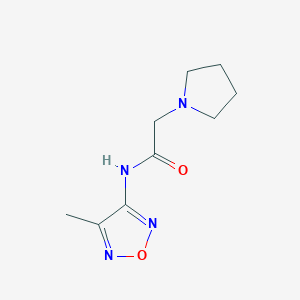
![3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5686264.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)
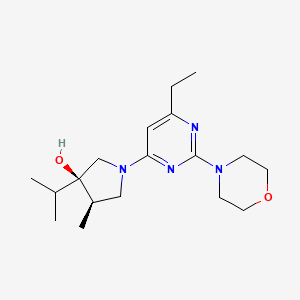
![Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B5686286.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)

